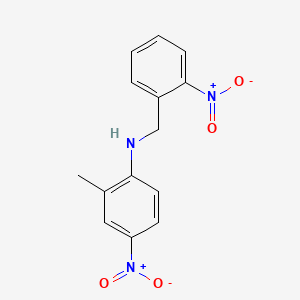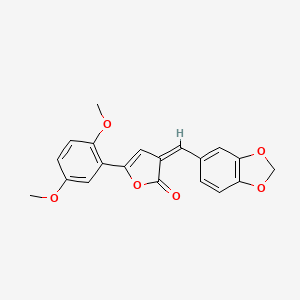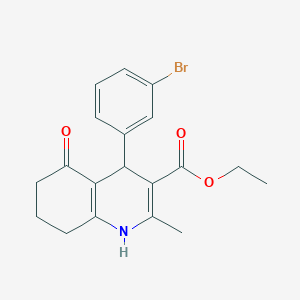![molecular formula C19H25N3O5S B4990051 1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)
1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione, commonly known as MPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPS is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
MPS acts as a calcium channel blocker, which means it inhibits the influx of calcium ions into cells. This leads to a decrease in the release of neurotransmitters, which results in the anti-inflammatory, anti-cancer, and anti-viral effects of MPS. MPS also interacts with other ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity.
Biochemical and Physiological Effects:
MPS has been shown to have a variety of biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. MPS also induces apoptosis in cancer cells by activating caspase enzymes. In addition, MPS has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPS has several advantages for use in lab experiments. It is a potent and specific calcium channel blocker, which makes it a useful tool for studying the role of calcium channels in cellular processes. MPS is also relatively stable and soluble, which makes it easy to handle and use in experiments. However, there are also some limitations to using MPS in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on MPS. One area of interest is the development of new synthesis methods that can improve the yield and purity of MPS. Another area of interest is the identification of new applications for MPS, such as its use in treating neurological disorders or as a tool for studying the role of calcium channels in disease. Finally, there is a need for further research on the biochemical and physiological effects of MPS, as well as its potential side effects and toxicity.
Métodos De Síntesis
MPS can be synthesized through a multistep process that involves the reaction of 4-(4-morpholinylsulfonyl)aniline with piperidine and 2,5-dioxo-pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and catalyst under controlled conditions. The yield of MPS can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
MPS has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. MPS has also been used as a tool for studying the role of calcium channels in neurotransmitter release and synaptic plasticity. In addition, MPS has been used as a probe for studying the structure and function of ion channels and receptors.
Propiedades
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c23-18-14-17(20-8-2-1-3-9-20)19(24)22(18)15-4-6-16(7-5-15)28(25,26)21-10-12-27-13-11-21/h4-7,17H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSLNWKVBRONGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![6-(3-fluorophenyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4989995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)
![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![4,10-dicyclohexyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4990048.png)

